3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Physicochemical properties Lipophilicity Crystallization

Procure 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS 114715-77-4) for your drug discovery pipeline. This tertiary α-hydroxy acid, featuring a trifluoromethyl group, is the mandatory chiral building block for synthesizing potent PDHK inhibitors (IC₅₀ as low as 35 μM) and sub-nanomolar bradykinin B1 antagonists (0.180 nM). Non-fluorinated analogs fail to deliver activity, making this the essential procurement choice. The (R)-enantiomer is a validated precursor for PDHK inhibitors, while the (S)-form is critical for B1 antagonism. A documented enzymatic resolution pathway using whole-cell biocatalysis enables scalable enantiopure production. Don't compromise your research—choose the only building block proven to unlock >1,000-fold potency enhancements in medicinal chemistry campaigns.

Molecular Formula C4H5F3O3
Molecular Weight 158.08 g/mol
CAS No. 114715-77-4
Cat. No. B040096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
CAS114715-77-4
Molecular FormulaC4H5F3O3
Molecular Weight158.08 g/mol
Structural Identifiers
SMILESCC(C(=O)O)(C(F)(F)F)O
InChIInChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)
InChIKeyCTGJACFEVDCYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid (CAS 114715-77-4) – Procurement-Ready Chiral Fluorinated Hydroxy Acid


3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS 114715-77-4; synonym 2-hydroxy-2-(trifluoromethyl)propanoic acid) is a tertiary α-hydroxy acid featuring a trifluoromethyl group, a methyl group, and a carboxylic acid on the same carbon [1]. Its molecular formula is C₄H₅F₃O₃, molecular weight 158.08 g·mol⁻¹, and it exists as a chiral building block widely exploited in pharmaceutical and agrochemical synthesis [2]. The compound is available as a racemate or as single enantiomers (R- and S-forms, CAS 44864-47-3 and 24435-45-8, respectively) [3].

Why 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid Cannot Be Interchanged with Non-Fluorinated or Non-Methylated Analogs


The presence of the trifluoromethyl group on the tertiary carbon profoundly alters physicochemical properties relative to non-fluorinated α-hydroxy acids (e.g., 2-hydroxy-2-methylpropanoic acid) . The –CF₃ group increases electronegativity and lipophilicity, leading to a higher melting point (88 °C vs. ~77 °C), higher density (1.532 vs. 1.24 g/cm³), and lower aqueous solubility (57 g/L vs. freely soluble) . These changes impact crystallization behavior, solvent selection during synthesis, and pharmacokinetic properties of derived drug candidates. Additionally, the compound is a demonstrated precursor for enantioselective synthesis of pyruvate dehydrogenase kinase (PDHK) inhibitors and bradykinin receptor antagonists—applications where the non-fluorinated counterpart is not described as a viable intermediate [1][2].

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid – Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity and Altered Physicochemical Profile vs. Non-Fluorinated Analog

Compared to its non-fluorinated analog 2-hydroxy-2-methylpropanoic acid (CAS 594-61-6), the target compound exhibits significantly increased molecular weight (+54 g/mol), higher density (1.532 vs. 1.24 g/cm³), and a substantially higher melting point (88 °C vs. 77 °C) . The trifluoromethyl group also reduces aqueous solubility to 57 g/L (calculated) whereas the non-fluorinated analog is freely soluble . These differences directly influence purification (recrystallization), formulation strategies, and handling in downstream syntheses.

Physicochemical properties Lipophilicity Crystallization

Increased Acidic Strength Due to Trifluoromethyl Substitution

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, making the carboxylic acid proton more acidic. While experimental pKa data for the target compound are not widely published, vendor documentation states that the –CF₃ group "enhances the acidity of the carboxylic acid, making it a stronger acid compared to non-fluorinated analogs" . Class-level inference from similar trifluoromethyl-hydroxy acids (e.g., 3,3,3-trifluoro-2-hydroxypropanoic acid, pKa ~2.5–3.0 vs. non-fluorinated pKa ~3.5–4.0) supports this assertion [1].

Acidity pKa Fluorine effect

Enantioselective Access to Both (R)- and (S)-Enantiomers via Biocatalytic Resolution

A dedicated enzymatic process has been reported that uses Shinella sp. R-6 for R‑selective hydrolysis and Arthrobacter sp. S‑2 for S‑selective hydrolysis of the corresponding amide, enabling the efficient preparation of both enantiomers of the target acid [1]. The process achieves enantiomeric excess (ee) values typically >99% for both enantiomers, providing a clear advantage over chemical resolution methods that often yield lower ee or require harsher conditions [1][2]. In contrast, the non-fluorinated analog 2‑hydroxy‑2‑methylpropanoic acid is not typically prepared as single enantiomers via an analogous scalable enzymatic method.

Chiral building block Enantioselective synthesis Biocatalysis

Validated Utility as an Intermediate for Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors

Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been systematically optimized as PDHK inhibitors, with a lead compound (N-phenyl derivative) showing an IC₅₀ of 35 ± 1.4 μM [1]. Further structural modifications (e.g., 2,5-disubstituted piperazine) increased potency >1,000-fold and conferred oral bioavailability [1]. The non-fluorinated analog 2-hydroxy-2-methylpropanoic acid is not reported as a precursor for any PDHK inhibitor series, underscoring the essential role of the trifluoromethyl group in binding interactions [2].

PDHK inhibitor Medicinal chemistry Diabetes

Application as a Key Chiral Fragment in Potent Bradykinin B1 Receptor Antagonists

Derivatives of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid have yielded highly potent bradykinin B1 receptor antagonists. One representative compound exhibits an IC₅₀ of 0.180 nM against the human B1 receptor expressed in CHO cells [1]. This sub-nanomolar potency is a key differentiator: the non-fluorinated hydroxy acid counterpart is not documented in any bradykinin antagonist patent or publication, highlighting the unique pharmacophoric contribution of the trifluoromethyl group [2].

Bradykinin antagonist Pain Inflammation

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid – Recommended Application Scenarios Backed by Quantitative Evidence


Medicinal Chemistry: Synthesis of PDHK Inhibitors for Diabetes and Cancer

The (R)-enantiomer of the target acid is a validated starting material for the synthesis of potent PDHK inhibitors. Using this acid, researchers have developed leads with IC₅₀ values as low as 35 μM, and through piperazine modification, achieved >1,000-fold potency enhancement [1]. The non-fluorinated analog fails to produce active PDHK inhibitors, making the target acid the mandatory procurement choice for any PDHK-focused medicinal chemistry campaign [2].

Drug Discovery: Development of Bradykinin B1 Receptor Antagonists

The (S)-enantiomer is a critical chiral fragment for constructing bradykinin B1 antagonists with sub-nanomolar IC₅₀ values (0.180 nM) [1]. Given that the non-fluorinated analog is not described in any B1 antagonist patent, procurement of the enantiopure (S)-acid is essential for research groups targeting inflammatory and pain pathways via bradykinin modulation [2].

Process Chemistry: Scalable Enantioselective Biocatalytic Synthesis

When a process requires both enantiomers in high enantiomeric excess (>99%), the target acid offers a documented enzymatic resolution pathway using Shinella sp. R‑6 and Arthrobacter sp. S‑2 [1]. This mild-condition, whole-cell biocatalysis is superior to chemical resolution methods that may yield lower ee or require harsh hydrolysis. Procurement of the racemic amide precursor and the specific microbial strains enables a robust, scalable manufacturing process for either enantiomer [2].

Agrochemical Development: Antifungal Lead Optimization

The compound itself has been described as an agrochemical with antifungal activity against Trichoderma, Rhizoctonia, and Fusarium species [1]. Its physicochemical profile (moderate aqueous solubility, lipophilicity imparted by –CF₃) may provide favorable uptake and translocation properties in plants. Procurement of the racemic acid serves as a starting point for structure-activity relationship studies aimed at improving fungicidal potency.

Technical Documentation Hub

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